(2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine

Description

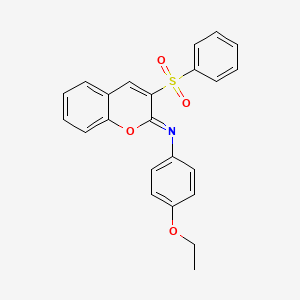

The compound (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine features a chromen-imine core substituted with a benzenesulfonyl group at position 3 and a 4-ethoxyphenyl moiety at the imine nitrogen (Fig. 1). The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions and stability.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)chromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-2-27-19-14-12-18(13-15-19)24-23-22(16-17-8-6-7-11-21(17)28-23)29(25,26)20-9-4-3-5-10-20/h3-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODAMPUNIDJWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach might include:

Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Attachment of the Aniline Moiety: This can be done through condensation reactions, often under reflux conditions, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the chromene core.

Reduction: Reduction reactions might target the sulfonyl group or the chromene double bond.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves the reaction of 4-ethoxyphenylamine with a suitable sulfonyl chloride in the presence of a base. The characterization of the compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of this enzyme is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that compounds with a coumarin core exhibit promising acetylcholinesterase inhibitory activity, making this compound a candidate for further investigation in this area .

Antioxidant Properties

Research indicates that coumarin derivatives possess antioxidant properties, which can protect cells from oxidative stress. The sulfonamide group present in this compound may enhance its ability to scavenge free radicals, thereby contributing to its potential use in treating conditions associated with oxidative damage.

Alzheimer’s Disease Research

A study focused on the synthesis and biological evaluation of coumarin derivatives, including those similar to this compound, demonstrated significant inhibitory activity against acetylcholinesterase. The compound exhibited an IC50 value indicating effective inhibition, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Anticancer Activity

Another area of research explored the anticancer properties of coumarin derivatives. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation. This suggests that this compound could be further developed for cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine would depend on its specific application. For example:

Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

Chemical Reactions: The compound’s reactivity could be explained by the electronic effects of its functional groups, such as the electron-withdrawing sulfonyl group and the electron-donating ethoxy group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. N-Aryl Group Modifications

- C585-0030: Replaces the 4-ethoxyphenyl group with a 3-chloro-4-methylphenyl substituent. Molecular weight (414.89 g/mol) is slightly lower due to the absence of ethoxy oxygen .

- (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine : Incorporates 3,4-difluorophenyl and 8-methoxy groups. Fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group at position 8 may sterically hinder interactions .

b. Alkoxy Chain Variations

Compounds in systematically vary the alkoxy group on the phenyl ring (methoxy, ethoxy, propoxy, isopropoxy). Ethoxy provides intermediate lipophilicity and steric demand compared to smaller (methoxy) or bulkier (propoxy) groups, balancing solubility and target engagement .

Core Structure Variations

- Thiazol-imine Derivatives (): Compounds like (2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine replace the chromen ring with a thiazole core.

- Benzoxazin-amine Derivatives (): Structures such as (2Z)-N-(4-methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine feature a benzoxazin-amine scaffold.

Sulfonyl Group Modifications

- Benzenesulfonyl vs.

Table 1: Key Physicochemical Properties of Comparable Compounds

Crystallographic and Structural Analysis

Structural comparisons rely on tools like SHELX for refinement and Mercury for visualization . For example, the chromen-imine core’s planarity has been confirmed via crystallography in analogs like C585-0030, with torsional angles <5° indicating minimal distortion . In contrast, thiazol-imine derivatives exhibit greater flexibility due to the non-fused thiazole ring .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine is a member of the chromen-2-imine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a chromen-2-imine core with a benzenesulfonyl and an ethoxyphenyl substituent, which may influence its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biochemical pathways. For example, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways that regulate cellular functions .

- Gene Expression Alteration : The compound might affect the transcription of genes involved in its biological activities, leading to changes in cellular responses .

Antioxidant Activity

Research indicates that compounds with similar chromen-2-imine structures exhibit significant antioxidant properties. This activity can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that derivatives of chromen-2-imines possess antimicrobial properties against a range of pathogens. The sulfonamide group in the structure may enhance this activity by facilitating interactions with microbial enzymes .

Anticancer Properties

Preliminary studies suggest that this compound could exhibit anticancer effects through apoptosis induction and cell cycle arrest in cancer cell lines. Further research is required to elucidate these effects comprehensively.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.